![molecular formula C6H9ClN2O2 B3277109 4-Methyl-2-oxopiperazine-1-carbonyl chloride CAS No. 65464-06-4](/img/structure/B3277109.png)
4-Methyl-2-oxopiperazine-1-carbonyl chloride
Overview
Description
4-Methyl-2-oxopiperazine-1-carbonyl chloride, also known as MOPCC, is a chemical compound that is widely used in scientific research for its unique biochemical properties. MOPCC is a carbonyl chloride derivative of 4-methyl-2-oxopiperazine, which is a cyclic amino acid commonly found in peptides and proteins. The chemical structure of MOPCC consists of a piperazine ring with a carbonyl chloride group attached to one of the nitrogen atoms. This compound is highly reactive and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxopiperazine-1-carbonyl chloride involves the reaction of the carbonyl chloride group with amino groups in peptides and proteins. This reaction results in the formation of stable amide bonds, which can alter the biochemical properties of the peptide or protein. The reactivity of this compound also allows it to be used as a cross-linking agent, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific peptide or protein that it is used to modify. The introduction of this compound into a peptide or protein can alter its biochemical properties, such as its stability, solubility, and activity. These modifications can have significant effects on the biological activity of the peptide or protein, and can be used to study their function in vivo and in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methyl-2-oxopiperazine-1-carbonyl chloride in lab experiments is its high reactivity and specificity. The carbonyl chloride group in this compound can react with amino groups in peptides and proteins, allowing for precise modifications to be made. Another advantage of this compound is its stability, which allows for long-term storage and use in experiments. However, the highly reactive nature of this compound can also be a limitation, as it requires careful handling and can react with unintended targets if not used properly.
Future Directions
There are many potential future directions for the use of 4-Methyl-2-oxopiperazine-1-carbonyl chloride in scientific research. One area of interest is the development of new methods for the synthesis of modified peptides and proteins using this compound. Another area of interest is the use of this compound as a cross-linking agent for the study of protein-protein interactions. Additionally, the development of new applications for this compound in drug discovery and other areas of biochemistry is an area of ongoing research.
Scientific Research Applications
4-Methyl-2-oxopiperazine-1-carbonyl chloride has a wide range of applications in scientific research, particularly in the field of biochemistry. One of the most common uses of this compound is as a reagent for the synthesis of peptides and proteins. The carbonyl chloride group in this compound can react with amino groups in peptides and proteins to form stable amide bonds. This reaction is commonly used in the synthesis of peptide libraries for drug discovery and in the production of modified peptides for biochemical studies.
properties
IUPAC Name |
4-methyl-2-oxopiperazine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-8-2-3-9(6(7)11)5(10)4-8/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVWOINCTZFHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90664655 | |
Record name | 4-Methyl-2-oxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65464-06-4 | |
Record name | 4-Methyl-2-oxopiperazine-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90664655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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